N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C16H20N2O6 and its molecular weight is 336.344. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds have been known to interact with chromatin-bound nuclear proteins that facilitate dna repair processes .
Mode of Action
It’s worth noting that similar compounds have been observed to catalyze the poly (adp)ribosylation (parylation) of dna damage repair-associated target proteins .
Biochemical Pathways
Related compounds have been known to influence the up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process .
Result of Action
Related compounds have been observed to contribute to the electroluminescent process .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory properties, cytotoxicity against cancer cells, and possible mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The benzodioxin moiety is particularly significant for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C13H17N3O3 |
Molecular Weight | 251.29 g/mol |
Solubility | Soluble in DMSO and DMF |
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of derivatives related to this compound. For instance, compounds derived from the benzodioxin structure have shown significant inhibition against key enzymes involved in metabolic disorders:
- α-Glucosidase Inhibition : This enzyme is critical in carbohydrate metabolism and is a target for Type 2 diabetes treatment. Compounds similar to the target compound exhibited IC50 values ranging from 40 to 52 μM, indicating moderate inhibitory activity .
- Acetylcholinesterase Inhibition : Relevant for Alzheimer's disease (AD) treatment, some derivatives displayed promising inhibition rates, suggesting potential neuroprotective effects .
Cytotoxicity Against Cancer Cells
The cytotoxic effects of this compound were evaluated against various cancer cell lines. The following findings were reported:
- HeLa Cells : The compound exhibited cytotoxicity with an IC50 value of 10.46 ± 0.82 μM/mL, demonstrating significant activity compared to standard chemotherapeutics like cisplatin .
- Selectivity : The selectivity index for MRC-5 normal cells was noted to be much higher than that for HeLa cells, indicating a favorable therapeutic window .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Binding : The structural features allow for effective binding to enzyme active sites, leading to competitive inhibition.
- DNA Intercalation : Some studies indicated that related compounds can intercalate DNA, disrupting replication and transcription processes .
- Signal Transduction Modulation : The interaction with various receptors may alter signaling pathways involved in cell proliferation and apoptosis.
Case Studies
A few notable case studies provide insight into the practical applications of this compound:
- Diabetes Treatment : In vivo studies demonstrated that derivatives effectively lowered blood glucose levels in diabetic models by inhibiting α-glucosidase activity .
- Cancer Therapy : Clinical trials are ongoing to evaluate the efficacy of benzodioxin derivatives in combination therapies for various cancers .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxyoxan-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c19-14(17-10-16(21)3-5-22-6-4-16)15(20)18-11-1-2-12-13(9-11)24-8-7-23-12/h1-2,9,21H,3-8,10H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUDROODUWEHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.